molecular formula C9H7ClF2O3 B3042148 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid CAS No. 517920-76-2

3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid

Cat. No. B3042148
CAS RN: 517920-76-2
M. Wt: 236.6 g/mol
InChI Key: IGJXGJKGEGKRKI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid, also known as CF3DHPA, is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule with two enantiomers, (R)-CF3DHPA and (S)-CF3DHPA, and has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid varies depending on its application. In Alzheimer's disease, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been found to inhibit the aggregation of amyloid beta peptides by binding to the hydrophobic pockets on the surface of the peptides. In herbicide and fungicide applications, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been found to inhibit the activity of key enzymes involved in plant growth and development.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to fully understand its potential biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is its high purity and yield, which makes it a suitable building block for the synthesis of functional materials. However, one limitation is its relatively high cost compared to other building blocks.

Future Directions

There are several future directions for the study of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid. In medicine, further studies are needed to fully understand its potential therapeutic effects on Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to optimize its herbicidal and fungicidal activity and to minimize its potential environmental impact. In materials science, further studies are needed to explore its potential use as a building block for the synthesis of functional materials with novel properties and applications.

Scientific Research Applications

3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been studied extensively for its potential applications in various scientific fields. In medicine, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has shown promising results as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of the disease.
In agriculture, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of several weed species. It has also been studied for its potential use as a fungicide, as it has been found to exhibit antifungal activity against several plant pathogenic fungi.
In materials science, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been studied for its potential use as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.

properties

IUPAC Name

3-(4-chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJXGJKGEGKRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Reactant of Route 2
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Reactant of Route 3
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Reactant of Route 4
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Reactant of Route 5
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Reactant of Route 6
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid

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